molecular formula C6H10ClF2NO2 B14025151 Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride

Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride

Cat. No.: B14025151
M. Wt: 201.60 g/mol
InChI Key: OLKVKMRQJSNZAK-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a fluorinated cyclopropane derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride involves multiple steps. One common method includes the reaction of 3-tert-butyldiphenylsilyloxy-2-(4ʹ-methoxyphenyl)prop-1-ene with sodium chlorodifluoroacetate in diglyme at 180°C . The resulting product undergoes further reactions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ring-Opening Reactions: The cyclopropane ring can be opened under certain conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while ring-opening reactions can produce a range of linear or branched compounds.

Scientific Research Applications

Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its fluorinated structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: A closely related compound with similar chemical properties.

    1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring and fluorine substituents, making them chemically similar.

Uniqueness

Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and an ester group in its structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c1-2-11-4(10)5(9)3-6(5,7)8;/h2-3,9H2,1H3;1H

InChI Key

OLKVKMRQJSNZAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(F)F)N.Cl

Origin of Product

United States

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